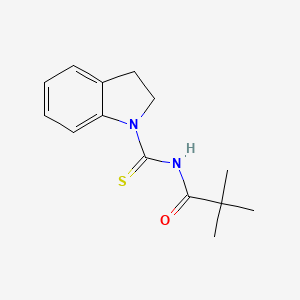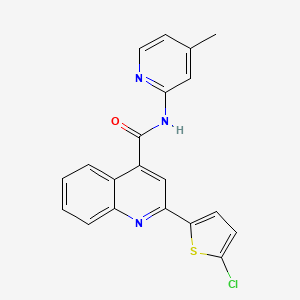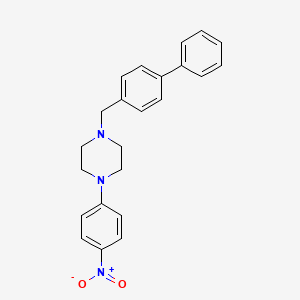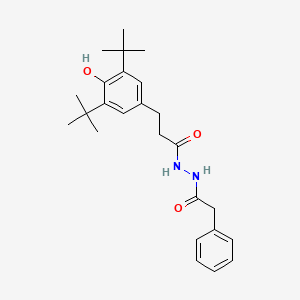
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2,2-dimethylpropanamide, commonly known as DMTS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTS is a thioamide derivative of indole, which is a heterocyclic organic compound commonly found in plants. The unique chemical structure of DMTS makes it an attractive compound for various research studies.
Mécanisme D'action
DMTS exerts its pharmacological effects through various mechanisms of action. Studies have shown that DMTS inhibits the activity of enzymes that play a role in the development of cancer cells, such as histone deacetylases. Additionally, DMTS has been shown to modulate the activity of various signaling pathways that are involved in inflammation and immune response.
Biochemical and Physiological Effects
DMTS has been shown to exhibit various biochemical and physiological effects. Studies have shown that DMTS induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. Additionally, DMTS has been shown to modulate the activity of various immune cells, leading to the suppression of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DMTS has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, making it accessible for various research applications. Additionally, DMTS exhibits promising activity against various diseases, making it an attractive compound for drug development studies. However, DMTS also has some limitations, such as its potential toxicity and limited solubility in water.
Orientations Futures
There are several potential future directions for research on DMTS. One of the most significant areas of research is the development of DMTS-based drugs for the treatment of various diseases. Additionally, researchers could investigate the potential of DMTS as a tool for studying the mechanisms of various diseases. Further, researchers could explore the potential of DMTS as a therapeutic agent for various neurological disorders.
Conclusion
DMTS is a promising compound with various potential applications in scientific research. Its unique chemical structure and pharmacological activity make it an attractive compound for drug development studies. Further research is needed to fully understand the potential of DMTS in various research applications.
Méthodes De Synthèse
DMTS can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of indole with carbon disulfide and a suitable amine to form the corresponding thioamide. Further, the thioamide is reacted with 2,2-dimethylpropanoyl chloride to yield DMTS. The synthesis of DMTS is a relatively simple and efficient process, making it accessible for various research applications.
Applications De Recherche Scientifique
DMTS has been studied for its potential applications in various scientific research studies. One of the most significant applications of DMTS is in the field of medicinal chemistry. Researchers have investigated the potential of DMTS as a lead compound for the development of new drugs. Studies have shown that DMTS exhibits promising activity against various diseases, including cancer, inflammation, and infectious diseases.
Propriétés
IUPAC Name |
N-(2,3-dihydroindole-1-carbothioyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-14(2,3)12(17)15-13(18)16-9-8-10-6-4-5-7-11(10)16/h4-7H,8-9H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVCIWWHZUCNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794222 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-piperazinyl)-5-nitroquinoline](/img/structure/B5173917.png)
![1-[4-(1-adamantyl)phenoxy]-3-(4-benzyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5173924.png)
![sodium 3-(4-ethoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B5173927.png)
![3-(4-chlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5173930.png)
![2-methyl-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-quinolinecarbohydrazide](/img/structure/B5173952.png)
![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5173967.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173983.png)
![4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide](/img/structure/B5173991.png)


![1,3-dimethyl-5-(2-propoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5174024.png)

![2-(dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-1-carboxylate hydrochloride](/img/structure/B5174040.png)
